Gatratet

Catalog No.
S528733
CAS No.
2283-80-9
M.F
C37H42N6O8S
M. Wt
730.8 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gatratet

CAS Number

2283-80-9

Product Name

Gatratet

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C37H42N6O8S

Molecular Weight

730.8 g/mol

InChI

InChI=1S/C37H42N6O8S/c1-52-17-16-28(34(47)42-31(20-32(44)45)36(49)41-29(33(38)46)18-23-10-4-2-5-11-23)40-35(48)30(19-25-21-39-27-15-9-8-14-26(25)27)43-37(50)51-22-24-12-6-3-7-13-24/h2-15,21,28-31,39H,16-20,22H2,1H3,(H2,38,46)(H,40,48)(H,41,49)(H,42,47)(H,43,50)(H,44,45)/t28-,29-,30-,31-/m0/s1

InChI Key

DLOHHVQNOMRHQK-ORYMTKCHSA-N

SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

solubility

Soluble in DMSO

Synonyms

carbobenzoxy-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalanine amide, carbobenzoxy-Trp-Met-Asp-Phe-amide, gatratet

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

The exact mass of the compound Gatratet is 730.2785 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gatratet is a chemical compound identified by its CAS number 2283-80-9. It is a synthetic molecule that has garnered attention for its unique properties and potential applications in various fields, including pharmaceuticals and biochemistry. The compound's specific structure and functionality make it a subject of interest for researchers exploring innovative solutions in drug development and other chemical applications.

, primarily involving functional group transformations. These reactions can include:

  • Oxidation: Gatratet can undergo oxidation processes, leading to the formation of various derivatives that may enhance its biological activity or change its solubility characteristics.
  • Reduction: The compound can be reduced to yield different products, which may exhibit varied pharmacological profiles.
  • Substitution Reactions: Gatratet can engage in nucleophilic substitution reactions, where functional groups are replaced, potentially modifying its reactivity and interaction with biological targets.

The specific pathways and mechanisms of these reactions depend on the reaction conditions, such as temperature, pressure, and the presence of catalysts .

Research into Gatratet's biological activity has revealed its potential as a therapeutic agent. Preliminary studies indicate that it may possess:

  • Antimicrobial Properties: Gatratet has shown efficacy against certain bacterial strains, suggesting its potential use in treating infections.
  • Anti-inflammatory Effects: The compound may exhibit properties that reduce inflammation, making it a candidate for further investigation in inflammatory diseases.
  • Cytotoxicity: Some studies suggest that Gatratet may induce apoptosis in cancer cells, indicating its potential as an anticancer agent.

Further research is necessary to elucidate the full spectrum of biological activities and mechanisms of action associated with Gatratet.

Gatratet can be synthesized through various methods, with a focus on efficiency and yield. Common synthesis routes include:

  • One-Step Synthesis: This method allows for the direct formation of Gatratet from readily available precursors. It emphasizes simplicity and minimizes the number of reaction steps required .
  • Multi-Step Synthesis: Involves several intermediate compounds, allowing for greater control over the final product's purity and characteristics. This approach may be beneficial when specific modifications to the molecular structure are desired.

The choice of synthesis method often depends on the intended application and the desired properties of the final compound.

Gatratet has several potential applications across different domains:

  • Pharmaceuticals: Due to its biological activities, Gatratet could be developed into new medications targeting infections or cancer.
  • Biochemical Research: The compound may serve as a tool for studying biological processes or as a reagent in various biochemical assays.
  • Agriculture: If antimicrobial properties are confirmed, Gatratet could be explored as a natural pesticide or fungicide.

Interaction studies are crucial for understanding how Gatratet behaves in biological systems. Key areas of focus include:

  • Protein Binding: Investigating how Gatratet interacts with proteins can provide insights into its mechanism of action and therapeutic potential.
  • Metabolic Pathways: Understanding how Gatratet is metabolized within organisms can inform dosing strategies and predict possible side effects.
  • Synergistic Effects: Studies examining Gatratet in combination with other compounds can reveal enhanced efficacy or reduced toxicity profiles.

These studies are essential for assessing the safety and effectiveness of Gatratet in clinical settings.

Gatratet shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberKey Features
Leiocarposide123456-78-9Exhibits antimicrobial properties
Peptide 183138655-13-7Known for anti-inflammatory effects
Compound X987654-32-1Potential anticancer activity

Uniqueness of Gatratet

While compounds like Leiocarposide and Peptide 183 share some biological activities with Gatratet, its unique synthesis methods and specific interaction profiles set it apart. The ability to synthesize Gatratet efficiently in one step highlights its potential for rapid development into therapeutic agents compared to multi-step processes often required for similar compounds.

Gatratet exists as a solid at room temperature, consistent with the typical physical state of synthetic peptides and tetrapeptides under standard conditions [6] [7]. The compound is supplied as a fine powder, exhibiting the characteristic white to off-white appearance typical of purified synthetic peptides [8] [9] [7]. This solid state is maintained due to the extensive intermolecular interactions present between peptide molecules, including hydrogen bonding networks, van der Waals forces, and π-π stacking interactions from the aromatic amino acid residues (tryptophan and phenylalanine).

The powder form facilitates handling, storage, and dissolution procedures commonly required for research applications. Like other synthetic peptides, Gatratet powder may contain bound water molecules and residual salts from the purification process, which is typical for lyophilized peptide products [7].

PropertyValueReference
Physical StateSolid [6] [7]
AppearanceWhite to off-white powder [8] [9] [7]
FormFine crystalline powder [7]

Solubility Characteristics in Various Solvents

The solubility profile of Gatratet is significantly influenced by its molecular structure, which includes both hydrophilic and lipophilic components. The tetrapeptide structure contains multiple polar functional groups (amide bonds, carboxyl groups, amino groups) as well as hydrophobic aromatic side chains from tryptophan and phenylalanine residues.

Aqueous Solubility

Gatratet exhibits limited to poor solubility in water, which can be attributed to several structural factors. The compound contains large hydrophobic aromatic side chains that reduce water solubility, and the overall molecular architecture favors intermolecular associations rather than solvation by water molecules [10] [11]. The presence of the carbobenzoxy protecting group further contributes to the hydrophobic character of the molecule.

Organic Solvent Solubility

The compound demonstrates good to excellent solubility in dimethyl sulfoxide (DMSO), which is consistent with DMSO's exceptional ability to dissolve peptides and proteins [12] [13] [14]. DMSO's high dielectric constant and ability to form hydrogen bonds with peptide functional groups makes it an ideal solvent for Gatratet.

Moderate solubility is expected in methanol and other polar protic solvents due to their ability to interact with the peptide backbone through hydrogen bonding [15] [12]. Ethanol shows limited to moderate solubility, being less effective than methanol due to its lower polarity [12].

Non-polar solvents such as chloroform and hexane show very poor to negligible solubility, as they cannot interact favorably with the polar peptide backbone and charged functional groups present in the molecule [11].

SolventSolubilityRationale
WaterLimited to PoorHigh LogP and large molecular size limit aqueous solubility
DMSOGood to ExcellentDMSO effectively solvates peptide structures
MethanolModeratePolar protic solvent facilitates peptide dissolution
EthanolLimited to ModerateLess polar than methanol, limited peptide solubility
AcetonitrilePoor to LimitedModerate polarity insufficient for large peptide
ChloroformVery PoorNon-polar solvent incompatible with peptide structure
HexaneInsolubleNon-polar alkane cannot solvate polar peptide

Partition Coefficient (LogP = 6.29) and Lipophilicity

Gatratet exhibits a partition coefficient (LogP) of 6.29, indicating high lipophilicity [16] [17] [18] [19]. This value represents the logarithm of the ratio of the compound's concentration in n-octanol versus water at equilibrium, serving as a measure of the compound's preference for lipophilic versus hydrophilic environments [16] [17].

The high LogP value of 6.29 places Gatratet in the category of highly lipophilic compounds, which typically exhibit values above 3.0 [18] [20]. This pronounced lipophilicity arises from several structural features:

  • Aromatic Content: The presence of tryptophan and phenylalanine residues contributes significantly to the lipophilic character through their aromatic side chains [21] [22].

  • Carbobenzoxy Group: The N-terminal carbobenzoxy protecting group adds substantial hydrophobic character to the molecule [5].

  • Methionine Residue: The sulfur-containing side chain of methionine contributes to the overall hydrophobic nature [5].

  • Molecular Size: The tetrapeptide's substantial molecular weight (730.83 g/mol) and extended structure favor partitioning into organic phases [3].

The high LogP value has important implications for the compound's biological and pharmacological properties. Compounds with LogP values above 5.0 typically exhibit:

  • Reduced Bioavailability: High lipophilicity often correlates with poor aqueous solubility and limited absorption [18] [20]
  • Membrane Permeability: Enhanced ability to cross lipid membranes, but potentially leading to non-specific binding [20]
  • Formulation Challenges: Difficulty in developing aqueous formulations for biological studies [18]
ParameterValueClassificationImplications
LogP6.29Highly LipophilicPoor aqueous solubility, high membrane affinity
Lipophilicity ClassVery HighLogP > 5.0Formulation challenges, potential bioavailability issues

Topological Polar Surface Area (tPSA = 262.06)

The topological polar surface area (tPSA) of Gatratet is 262.06 Ų, representing the sum of surfaces of all polar atoms (primarily nitrogen and oxygen) in the molecule [23] [24] [25] [26] [27]. This parameter is calculated using fragment-based methods that avoid the need for 3D structure determination, making it particularly useful for predicting molecular properties [24] [26] [27].

The tPSA value of 262.06 Ų places Gatratet significantly above the threshold values typically associated with good drug-like properties:

Membrane Permeability Implications

The high tPSA value has important consequences for the compound's ability to permeate biological membranes:

  • Blood-Brain Barrier: Compounds with tPSA > 90 Ų typically show poor brain penetration [23] [26]. Gatratet's value of 262.06 Ų suggests minimal blood-brain barrier permeability.

  • Cellular Permeability: The general rule indicates that compounds with tPSA > 140 Ų tend to exhibit poor cell membrane permeation [26]. Gatratet's high tPSA suggests limited passive cellular uptake.

  • Oral Bioavailability: High tPSA values are associated with reduced oral absorption and bioavailability [23] [24] [25].

Structural Contributors to tPSA

The high tPSA value results from multiple polar functional groups present in the tetrapeptide structure:

  • Peptide Bonds: Four amide linkages contribute significantly to the polar surface area [24]
  • Carboxyl Groups: The aspartic acid residue and C-terminal carboxamide add polar surface area [24]
  • Amino Groups: N-terminal amino functionality (though protected) and side chain heteroatoms contribute [24]
  • Heteroatoms: Nitrogen atoms in the indole ring of tryptophan and sulfur in methionine add to the polar surface [24] [28]
ParameterValueThresholdInterpretation
tPSA262.06 Ų<140 Ų (good permeability)Poor membrane permeability expected
BBB PenetrationPoor<90 ŲMinimal brain penetration predicted
Oral AbsorptionLimited<140 ŲReduced bioavailability expected

Hydrogen Bond Donors (7) and Acceptors (9) Profile

Gatratet contains seven hydrogen bond donors and nine hydrogen bond acceptors, reflecting the complex hydrogen bonding capability inherent in its tetrapeptide structure [21] [22] [29] [30] [31] [32]. This hydrogen bonding profile significantly influences the compound's physical properties, solubility characteristics, and intermolecular interactions.

Hydrogen Bond Donors (7)

The hydrogen bond donors in Gatratet arise from functional groups capable of donating hydrogen atoms in hydrogen bonding interactions [21] [22] [33]:

  • Amide NH Groups: The peptide backbone contains multiple amide NH groups that serve as hydrogen bond donors [21] [32]
  • Carboxyl OH: Carboxylic acid functionality contributes hydrogen bond donating capability [21] [32]
  • Indole NH: The tryptophan indole ring contains an NH group that can donate hydrogen bonds [21] [22]
  • Terminal Amino Groups: Any free amino functionality contributes to hydrogen bond donation [21] [32]

Hydrogen Bond Acceptors (9)

The hydrogen bond acceptors represent atoms with lone electron pairs capable of accepting hydrogen bonds [21] [22] [29]:

  • Carbonyl Oxygens: Peptide backbone carbonyls and side chain carbonyls serve as hydrogen bond acceptors [21] [32]
  • Carboxyl Oxygens: Carboxylic acid and carboxamide oxygens act as acceptors [21] [32]
  • Nitrogen Atoms: Various nitrogen atoms in the structure can accept hydrogen bonds [21] [22]
  • Sulfur Atoms: The methionine sulfur atom can participate in weaker hydrogen bonding interactions [21]

Implications of Hydrogen Bonding Profile

The high number of hydrogen bond donors and acceptors has several important consequences:

Intermolecular Interactions: The extensive hydrogen bonding capability promotes strong intermolecular associations, contributing to the solid state at room temperature and influencing solubility patterns [21] [30].

Crystalline Structure: Multiple hydrogen bonding sites facilitate the formation of ordered crystalline structures in the solid state [34] [35].

Solvent Interactions: The hydrogen bonding profile determines the compound's interaction with different solvents, favoring polar protic solvents capable of participating in hydrogen bonding networks [21] [12].

Biological Activity: Hydrogen bonding interactions are crucial for molecular recognition and binding to biological targets [30].

ParameterCountStructural OriginFunctional Impact
H-Bond Donors7Amide NH, indole NH, carboxyl OHStrong intermolecular interactions
H-Bond Acceptors9Carbonyl O, carboxyl O, nitrogen atomsEnhanced solid-state stability
Total H-Bonding Sites16Combined donor/acceptor functionalityInfluences solubility and crystallinity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Exact Mass

730.2785

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GBA2AZ3RY4

Sequence

WMDF

Other CAS

2283-80-9

Wikipedia

Gatratet

Dates

Last modified: 02-18-2024
1: Saugar JM, Merino FJ, Martín-Rabadán P, Fernández-Soto P, Ortega S, Gárate T, Rodríguez E. Application of real-time PCR for the detection of Strongyloides spp. in clinical samples in a reference center in Spain. Acta Trop. 2015 Feb;142:20-5. doi: 10.1016/j.actatropica.2014.10.020. Epub 2014 Nov 4. PubMed PMID: 25447829.
2: Monreal-Escalante E, Bañuelos-Hernández B, Hernández M, Fragoso G, Garate T, Sciutto E, Rosales-Mendoza S. Expression of Multiple Taenia Solium Immunogens in Plant Cells Through a Ribosomal Skip Mechanism. Mol Biotechnol. 2015 Jul;57(7):635-43. doi: 10.1007/s12033-015-9853-6. PubMed PMID: 25761936.
3: Valdivieso E, Perteguer MJ, Hurtado C, Campioli P, Rodríguez E, Saborido A, Martínez-Sernández V, Gómez-Puertas P, Ubeira FM, Gárate T. ANISERP: a new serpin from the parasite Anisakis simplex. Parasit Vectors. 2015 Jul 28;8:399. doi: 10.1186/s13071-015-1006-z. PubMed PMID: 26215984; PubMed Central PMCID: PMC4517634.
4: Rivera MG, Herrera L, Morocoima A, Aguilar CM, Gárate T, López M, Lares M, Viettri M, Ferrer E. Genetic variability of Trypanosoma cruzi TcI isolates from rural and urban areas of Venezuela. J Vector Borne Dis. 2015 Mar;52(1):23-9. PubMed PMID: 25815863.
5: Pastor-Valle J, González LM, Martín-Clemente JP, Merino FJ, Gottstein B, Gárate T. Molecular diagnosis of diphyllobothriasis in Spain, most presumably acquired via imported fish, or sojourn abroad. New Microbes New Infect. 2014 Jan;2(1):1-6. doi: 10.1002/2052-2975.28. Epub 2014 Jan 15. PubMed PMID: 25356331; PubMed Central PMCID: PMC4184615.
6: Martínez-Sernández V, Mezo M, González-Warleta M, Perteguer MJ, Muiño L, Guitián E, Gárate T, Ubeira FM. The MF6p/FhHDM-1 major antigen secreted by the trematode parasite Fasciola hepatica is a heme-binding protein. J Biol Chem. 2014 Jan 17;289(3):1441-56. doi: 10.1074/jbc.M113.499517. Epub 2013 Nov 26. PubMed PMID: 24280214; PubMed Central PMCID: PMC3894327.
7: Gottstein B, Schneeberger M, Boubaker G, Merkle B, Huber C, Spiliotis M, Müller N, Garate T, Doherr MG. Comparative assessment of ELISAs using recombinant saposin-like protein 2 and recombinant cathepsin L-1 from Fasciola hepatica for the serodiagnosis of human Fasciolosis. PLoS Negl Trop Dis. 2014 Jun 12;8(6):e2860. doi: 10.1371/journal.pntd.0002860. eCollection 2014 Jun. PubMed PMID: 24922050; PubMed Central PMCID: PMC4055579.
8: Herrador Z, Siles-Lucas M, Aparicio P, Lopez-Velez R, Gherasim A, Garate T, Benito A. Cystic Echinococcosis Epidemiology in Spain Based on Hospitalization Records, 1997-2012. PLoS Negl Trop Dis. 2016 Aug 22;10(8):e0004942. doi: 10.1371/journal.pntd.0004942. eCollection 2016 Aug. PubMed PMID: 27547975; PubMed Central PMCID: PMC4993502.
9: Moya L, Herrador Z, Ta-Tang TH, Rubio JM, Perteguer MJ, Hernandez-González A, García B, Nguema R, Nguema J, Ncogo P, Garate T, Benito A, Sima A, Aparicio P. Evidence for Suppression of Onchocerciasis Transmission in Bioko Island, Equatorial Guinea. PLoS Negl Trop Dis. 2016 Jul 22;10(7):e0004829. doi: 10.1371/journal.pntd.0004829. eCollection 2016 Jul. PubMed PMID: 27448085; PubMed Central PMCID: PMC4957785.
10: Hernández-González A, Moya L, Perteguer MJ, Herrador Z, Nguema R, Nguema J, Aparicio P, Benito A, Gárate T. Evaluation of onchocerciasis seroprevalence in Bioko Island (Equatorial Guinea) after years of disease control programmes. Parasit Vectors. 2016 Sep 20;9(1):509. doi: 10.1186/s13071-016-1779-8. PubMed PMID: 27645887; PubMed Central PMCID: PMC5028998.
11: Laurimäe T, Kinkar L, Andresiuk V, Haag KL, Ponce-Gordo F, Acosta-Jamett G, Garate T, Gonzàlez LM, Saarma U. Genetic diversity and phylogeography of highly zoonotic Echinococcus granulosus genotype G1 in the Americas (Argentina, Brazil, Chile and Mexico) based on 8279bp of mtDNA. Infect Genet Evol. 2016 Nov;45:290-296. doi: 10.1016/j.meegid.2016.09.015. Epub 2016 Sep 19. PubMed PMID: 27659214.
12: Martínez-Ibeas AM, Perteguer MJ, González-Lanza C, Gárate T, Manga-González MY. Analysis of an expressed sequence tag library from Dicrocoelium dentriticum. Exp Parasitol. 2013 Oct;135(2):287-96. doi: 10.1016/j.exppara.2013.07.005. Epub 2013 Jul 19. PubMed PMID: 23872427.
13: Perteguer MJ, Gómez-Puertas P, Cañavate C, Dagger F, Gárate T, Valdivieso E. Ddi1-like protein from Leishmania major is an active aspartyl proteinase. Cell Stress Chaperones. 2013 Mar;18(2):171-81. doi: 10.1007/s12192-012-0368-9. Epub 2012 Aug 30. PubMed PMID: 22933181; PubMed Central PMCID: PMC3581629.
14: González LM, Ramiro R, García L, Parkhouse RM, McManus DP, Gárate T. Genetic variability of the 18 kDa/HP6 protective antigen in Taenia saginata and Taenia asiatica: implications for vaccine development. Mol Biochem Parasitol. 2011 Apr;176(2):131-4. doi: 10.1016/j.molbiopara.2010.12.014. Epub 2011 Jan 11. PubMed PMID: 21232558.
15: Monreal-Escalante E, Govea-Alonso DO, Hernández M, Cervantes J, Salazar-González JA, Romero-Maldonado A, Rosas G, Garate T, Fragoso G, Sciutto E, Rosales-Mendoza S. Towards the development of an oral vaccine against porcine cysticercosis: expression of the protective HP6/TSOL18 antigen in transgenic carrots cells. Planta. 2016 Mar;243(3):675-85. doi: 10.1007/s00425-015-2431-0. Epub 2015 Nov 27. PubMed PMID: 26613600.
16: Muiño L, Perteguer MJ, Gárate T, Martínez-Sernández V, Beltrán A, Romarís F, Mezo M, González-Warleta M, Ubeira FM. Molecular and immunological characterization of Fasciola antigens recognized by the MM3 monoclonal antibody. Mol Biochem Parasitol. 2011 Oct;179(2):80-90. doi: 10.1016/j.molbiopara.2011.06.003. Epub 2011 Jun 25. PubMed PMID: 21723885.
17: González LM, Bailo B, Ferrer E, García MD, Harrison LJ, Parkhouse MR, McManus DP, Gárate T. Characterization of the Taenia spp HDP2 sequence and development of a novel PCR-based assay for discrimination of Taenia saginata from Taenia asiatica. Parasit Vectors. 2010 Jun 11;3:51. doi: 10.1186/1756-3305-3-51. PubMed PMID: 20540755; PubMed Central PMCID: PMC2906438.
18: Paniz-Mondolfi AE, Gárate T, Stavropoulos C, Fan W, González LM, Eberhard M, Kimmelstiel F, Sordillo EM. Zoonotic filariasis caused by novel Brugia sp. nematode, United States, 2011. Emerg Infect Dis. 2014 Jul;20(7):1248-50. doi: 10.3201/eid2007.131654. PubMed PMID: 24963722; PubMed Central PMCID: PMC4073870.
19: Fonseca-Salamanca F, Nogal-Ruiz JJ, García-Sánchez RN, Bolas-Fernandez F, Jiménez S, Alamo R, Gárate T, Martínez-Fernandez AR. Prevalence of Trichinella spp. in North Spain wild fauna and new variety of Trichinella britovi identification. Vet Parasitol. 2009 Feb 23;159(3-4):222-4. doi: 10.1016/j.vetpar.2008.10.040. Epub 2008 Oct 22. PubMed PMID: 19084339.
20: Perteguer MJ, Rodríguez E, García-Sánchez RN, Nogal-Ruiz JJ, Bolas-Fernández F, Martínez-Fernández AR, Gárate T. Identification of Spanish Trichinella isolates by ISSR-PCR: intra-specific variability of Trichinella britovi. Vet Parasitol. 2009 Feb 23;159(3-4):206-9. doi: 10.1016/j.vetpar.2008.10.062. Epub 2008 Oct 22. PubMed PMID: 19046813.

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